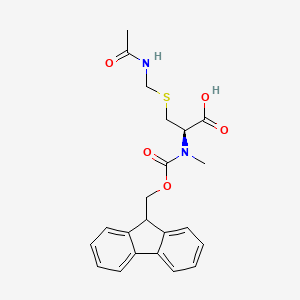N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine
CAS No.: 481642-19-7
Cat. No.: VC5113797
Molecular Formula: C22H24N2O5S
Molecular Weight: 428.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 481642-19-7 |
|---|---|
| Molecular Formula | C22H24N2O5S |
| Molecular Weight | 428.5 |
| IUPAC Name | (2R)-3-(acetamidomethylsulfanyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-12-20(21(26)27)24(2)22(28)29-11-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-13H2,1-2H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
| Standard InChI Key | DPRICHISLIVANU-QFIPXVFZSA-N |
| SMILES | CC(=O)NCSCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (Figure 1) comprises:
-
Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety attached to the α-amino group, serving as a base-labile protecting group removable via piperidine treatment .
-
N-Methylation: A methyl group substituted on the amino nitrogen, which reduces hydrogen-bonding capacity and enhances proteolytic stability in resultant peptides .
-
S-(Acetylaminomethyl): A thiol-protecting group combining acetylation and aminomethylation, offering stability under acidic and basic conditions while permitting selective deprotection .
The molecular formula is C₃₂H₃₃N₃O₆S, with a molecular weight of 599.7 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not reported (decomposes >200°C) |
| Solubility | DMF, DCM, DMSO |
| Storage Conditions | -20°C, inert atmosphere |
| λmax (UV) | 267 nm (Fmoc chromophore) |
Stereochemical Considerations
The cysteine backbone retains the L-configuration, critical for maintaining biological activity in synthetic peptides. The N-methyl group introduces steric hindrance, necessitating optimized coupling conditions during SPPS .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves sequential protection of cysteine’s functional groups (Figure 2):
-
Thiol Protection: Cysteine’s sulfhydryl group is derivatized with an acetylaminomethyl group via reaction with N-(chloromethyl)acetamide in the presence of a base .
-
N-Methylation: The α-amino group is methylated using methyl iodide under Schotten-Baumann conditions, followed by Fmoc protection via reaction with Fmoc-Cl .
-
Purification: Reverse-phase chromatography isolates the product, achieving ≥97% purity .
A representative synthesis protocol from Fmoc-Cys-OH is outlined below:
-
Dissolve Fmoc-Cys-OH (1 eq) in anhydrous DMF.
-
Add N-(chloromethyl)acetamide (1.2 eq) and DIEA (3 eq). Stir at 25°C for 12 h.
-
Quench with ice-water, extract with EtOAc, and concentrate.
-
Redissolve in THF, add MeI (1.5 eq) and NaH (2 eq). React at 0°C → 25°C over 4 h.
-
Add Fmoc-Cl (1.1 eq), stir for 2 h.
-
Purify via flash chromatography (Hexanes:EtOAc = 3:1 → 1:2).
Analytical Characterization
-
NMR:
Applications in Peptide Science
SPPS of Cysteine-Rich Peptides
The compound’s dual protection strategy enables efficient incorporation into peptides requiring:
-
Oxidative stability: The acetylaminomethyl group prevents disulfide scrambling during synthesis .
-
N-Methyl backbone modifications: Enhances membrane permeability in therapeutic peptides .
Case Study: Synthesis of a Thioredoxin Mimetic
-
Resin Loading: PAL-PEG resin (0.18 mmol/g) preloaded with Fmoc-Gly-OH.
-
Chain Assembly: Couple N-Methyl-Fmoc-Cys(Ac-NH-CH₂)-OH using HATU/DIEA (3 eq, 1 h).
-
Global Deprotection: Cleave with TFA:TIS:H₂O (95:2.5:2.5), 2 h.
-
Disulfide Formation: Oxidize with I₂/MeOH (0.1 M, 30 min).
Result: 89% crude yield, 92% disulfide formation efficiency .
Comparative Analysis with Other Cysteine Derivatives
| Parameter | S-Trt Cysteine | S-Acm Cysteine | S-(Ac-NH-CH₂) Cysteine |
|---|---|---|---|
| Deprotection Conditions | TFA/TIS | I₂/MeOH | Hg(OAc)₂ |
| Acid Stability | Moderate | High | High |
| Orthogonality | Limited | Moderate | High |
The acetylaminomethyl group offers superior acid stability compared to trityl (Trt) groups, enabling its use in Boc-SPPS workflows .
Challenges and Optimization Strategies
Coupling Efficiency
N-Methylation reduces nucleophilicity, requiring:
Deprotection Limitations
Hg(II)-mediated S-deprotection risks peptide aggregation. Alternatives include:
-
TCEP/Glutathione: Reductive cleavage under mild conditions (pH 6.5, 25°C) .
-
Photolabile Groups: Developing S-nitroso derivatives for light-triggered deprotection .
Future Directions
Enzymatic Deprotection
Exploiting acetylaminomethyl-specific esterases for traceless deprotection in biological systems.
Hybrid Protection Schemes
Combining S-(Ac-NH-CH₂) with Alloc-protected amines for orthogonal deprotection pathways.
Structural Biology Applications
Utilizing the acetylaminomethyl group as a cryo-EM stabilization tag for cysteine-containing proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume